N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine
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Overview
Description
N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine is an organic compound characterized by the presence of an amino group, a chlorophenoxy group, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-chlorophenol and 3-bromophenyl-N,N-dimethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-amino-4-chlorophenol is reacted with 3-bromophenyl-N,N-dimethylamine under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or chlorophenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or potassium carbonate in DMF.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide
- N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide
Uniqueness
N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine is unique due to the presence of the dimethylamine group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from similar compounds and can lead to different biological and chemical properties.
Properties
IUPAC Name |
5-chloro-2-[3-(dimethylamino)phenoxy]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-17(2)11-4-3-5-12(9-11)18-14-7-6-10(15)8-13(14)16/h3-9H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVHGUOBSFDJAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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